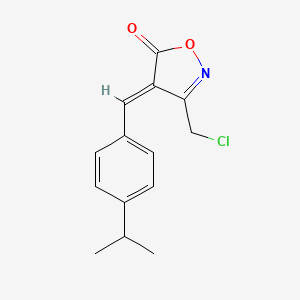

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one

Description

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one is a substituted isoxazol-5(4H)-one derivative characterized by a chloromethyl group at position 3 and a 4-isopropylbenzylidene moiety at position 2. This compound belongs to a class of heterocyclic molecules widely studied for their biological activities, including enzyme inhibition, antibacterial, and antioxidant properties . The stereochemistry (4E) indicates the configuration of the benzylidene double bond, which influences molecular interactions and stability.

Properties

IUPAC Name |

(4E)-3-(chloromethyl)-4-[(4-propan-2-ylphenyl)methylidene]-1,2-oxazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO2/c1-9(2)11-5-3-10(4-6-11)7-12-13(8-15)16-18-14(12)17/h3-7,9H,8H2,1-2H3/b12-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSPRQLGHBLEWMC-KPKJPENVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)C=C2C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC=C(C=C1)/C=C/2\C(=NOC2=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(4E)-3-(Chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one, commonly referred to as CM-IBX, is a synthetic compound with significant potential in medicinal chemistry. Its molecular formula is C₁₄H₁₄ClNO₂, and it has a molecular weight of approximately 263.72 g/mol. The compound is characterized by its unique isoxazole structure, which is integral to its biological activity.

Chemical Structure and Synthesis

The structural representation of CM-IBX includes a chloromethyl group and an isopropylbenzylidene moiety. The synthesis typically involves a multi-step process, beginning with the condensation of 4-isopropylacetophenone and hydroxylamine-O-sulfonic acid, followed by cyclization with trichloroacetic acid. This synthetic pathway highlights the compound's accessibility for research purposes.

Biological Activity

Preliminary studies indicate that CM-IBX exhibits various biological activities, particularly in the fields of antimicrobial, anticancer, and neuroprotective effects. The presence of the electrophilic chloromethyl group enhances its reactivity, allowing it to participate in nucleophilic substitution reactions. The isoxazole ring's ability to undergo transformations further contributes to its versatility as a pharmacophore.

Key Biological Activities

- Antimicrobial Properties : CM-IBX has shown promising results against various microbial strains.

- Anticancer Activity : Initial findings suggest that the compound may inhibit cancer cell proliferation.

- Neuroprotective Effects : Some studies indicate potential neuroprotective properties, although further investigation is needed.

Interaction Studies

Research on CM-IBX has focused on its binding affinity to various biological targets. These interaction studies are crucial for understanding the compound's mechanism of action and its potential applications in drug design.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals distinct biological activities attributed to specific functional groups present in CM-IBX.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | Methoxy group instead of isopropyl | Antimicrobial properties |

| (3-Chloro-2-methylphenyl)(isoxazol-5(4H)-one) | Different aromatic substituents | Anticancer activity |

| (3-Amino-5-bromo-isoxazole) | Amino group substitution | Neuroprotective effects |

The unique combination of functional groups in CM-IBX may confer distinct biological activities not observed in other similar compounds.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of CM-IBX against Gram-positive and Gram-negative bacteria, showing significant inhibitory effects at varying concentrations.

- Cancer Cell Proliferation : In vitro assays demonstrated that CM-IBX reduced the proliferation of specific cancer cell lines by inducing apoptosis.

- Neuroprotection : Research indicated that CM-IBX could protect neuronal cells from oxidative stress-induced damage, suggesting its potential as a therapeutic agent for neurodegenerative diseases.

Scientific Research Applications

Medicinal Chemistry

CM-IBX has garnered attention for its potential therapeutic applications due to the presence of the isoxazol-5(4H)-one ring, a common pharmacophore found in various bioactive molecules. Research indicates that this compound may exhibit multiple biological activities, including:

- Antimicrobial Properties : Studies have shown that derivatives of isoxazol-5(4H)-one can possess antimicrobial activity, making CM-IBX a candidate for further exploration in this area.

- Anticancer Activity : Similar compounds have demonstrated anticancer properties, suggesting that CM-IBX could be investigated for its efficacy against various cancer cell lines.

- Neuroprotective Effects : Some analogs have been noted for their neuroprotective capabilities, indicating potential applications in treating neurodegenerative diseases.

Proteomics Research

CM-IBX is utilized in proteomics due to its ability to modify proteins selectively. This application is critical in understanding protein interactions and functions within biological systems. The compound's reactivity with amino acids allows for the exploration of post-translational modifications, which are essential for protein functionality and regulation.

Synthesis of Novel Compounds

The unique structure of CM-IBX serves as a starting point for synthesizing new derivatives with enhanced biological activities. For instance, modifications to the chloromethyl or isopropyl groups can lead to compounds with improved pharmacological profiles. Comparative studies have highlighted how slight structural changes can significantly impact biological efficacy:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| (4E)-3-(Chloromethyl)-4-(4-methoxybenzylidene)-isoxazol-5(4H)-one | Methoxy group instead of isopropyl | Antimicrobial properties |

| (3-Chloro-2-methylphenyl)(isoxazol-5(4H)-one) | Different aromatic substituents | Anticancer activity |

| (3-Amino-5-bromo-isoxazole) | Amino group substitution | Neuroprotective effects |

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of CM-IBX and its derivatives against various bacterial strains. The results indicated significant inhibition of growth against Gram-positive and Gram-negative bacteria, supporting its potential as an antimicrobial agent.

Case Study 2: Anticancer Potential

In vitro studies on cancer cell lines demonstrated that CM-IBX exhibited cytotoxic effects comparable to established chemotherapeutics. Further investigations are warranted to elucidate the mechanisms underlying these effects.

Case Study 3: Proteomic Applications

Research involving CM-IBX in proteomics revealed its utility in labeling specific proteins within complex mixtures, aiding in the identification of protein interactions critical to cellular processes.

Comparison with Similar Compounds

Key Features :

- Molecular Formula: Likely C₁₄H₁₄ClNO₂ (based on analogous structures in ).

- Functional Groups : The chloromethyl group enhances electrophilicity, while the 4-isopropylbenzylidene moiety contributes to hydrophobic interactions.

- Synthesis : Likely synthesized via a three-component reaction involving 4-isopropylbenzaldehyde, a β-ketoester, and hydroxylamine hydrochloride under catalytic conditions .

Comparison with Similar Compounds

Isoxazol-5(4H)-one derivatives exhibit structural diversity, primarily through substitutions at positions 3 and 3. Below is a detailed comparison with structurally related compounds:

Table 1: Structural and Functional Comparison of Isoxazol-5(4H)-one Derivatives

Key Observations:

Substituent Effects on Physicochemical Properties

- Position 3: Chloromethyl groups (as in the target compound and 4v) increase molecular weight and polarity compared to methyl or propyl groups.

- Position 4 :

Preparation Methods

Condensation and Cyclization Using Hydroxylamine Hydrochloride and Aromatic Aldehydes

A widely reported green and efficient method involves a one-pot, three-component reaction of ethyl acetoacetate, hydroxylamine hydrochloride, and aromatic aldehydes catalyzed by DL-tartaric acid in aqueous media at room temperature. This method is notable for its eco-friendly conditions, mild temperature, and high yields.

- Reaction Conditions:

- Ethyl acetoacetate (1 mmol)

- Hydroxylamine hydrochloride (1 mmol)

- Aromatic aldehyde (1 mmol) — for the title compound, 4-isopropylbenzaldehyde or 4-isopropylacetophenone derivatives can be used.

- DL-Tartaric acid (5–10 mol%) as catalyst

- Solvent: Water (10 mL)

- Stirring at room temperature for 1–2 hours until solid product formation

- Mechanism:

- Initial formation of ethyl 3-(hydroxyimino)butanoate from ethyl acetoacetate and hydroxylamine hydrochloride.

- Subsequent Knoevenagel condensation with the aromatic aldehyde forms an intermediate.

- Intramolecular cyclization leads to the isoxazol-5(4H)-one ring.

- Catalyst Recyclability:

| Entry | Product Description | Reaction Time (min) | Yield (%) | Melting Point (°C) |

|---|---|---|---|---|

| 1 | 3-Methyl-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one (analogous compound) | 100 | 85–88 | ~140–145 |

The introduction of the chloromethyl group at the 3-position can be achieved by:

- Using chloromethyl-containing precursors in the initial condensation step.

- Post-synthetic chloromethylation of the isoxazol-5(4H)-one core using chloromethylating agents such as chloromethyl methyl ether or formaldehyde with HCl under controlled conditions.

This step requires careful control to avoid over-chlorination or side reactions and is often performed after the formation of the isoxazole ring.

Several other catalytic and solvent systems have been explored for similar isoxazol-5(4H)-one derivatives synthesis, which can be adapted for the title compound:

These methods emphasize green chemistry principles, including the use of water or bio-derived solvents, mild reaction conditions, and recyclable catalysts.

The synthesized compound is characterized by:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR confirm the presence of chloromethyl and isopropylbenzylidene groups and the isoxazol-5(4H)-one ring.

- Infrared Spectroscopy (IR): Characteristic absorption bands for C=O (isoxazol-5-one), C=N, and C–Cl groups.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight 263.72 g/mol.

- Melting Point: Typically between 140–145 °C for the analogous compounds, confirming purity and identity.

| Step | Reagents/Conditions | Purpose | Notes |

|---|---|---|---|

| 1 | Ethyl acetoacetate + Hydroxylamine hydrochloride in water, room temp | Formation of hydroxyimino intermediate | Mild, aqueous conditions |

| 2 | Addition of 4-isopropylbenzaldehyde + DL-Tartaric acid catalyst | Knoevenagel condensation and cyclization | One-pot, green synthesis |

| 3 | Chloromethylation (post-synthesis) using chloromethylating agents | Introduction of chloromethyl group at 3-position | Requires controlled conditions |

| 4 | Purification by recrystallization or column chromatography | Isolation of pure compound | Ethanol or ethyl acetate/hexane |

- The aqueous DL-tartaric acid catalyzed method offers a sustainable, high-yielding, and simple synthesis route.

- Electron-donating groups on the aromatic aldehyde (such as isopropyl) tend to increase reaction rates and yields.

- Chloromethylation steps must be carefully optimized to avoid side reactions.

- Catalyst recyclability and use of green solvents align with modern sustainable chemistry practices.

- The synthetic route is adaptable for structural analogs, facilitating medicinal chemistry applications.

Q & A

Basic Research Questions

Q. What are the most efficient synthetic methodologies for preparing (4E)-3-(chloromethyl)-4-(4-isopropylbenzylidene)-isoxazol-5(4H)-one?

- Methodological Answer : The compound can be synthesized via a one-pot, three-component reaction involving ethyl acetoacetate, hydroxylamine hydrochloride, and 4-isopropylbenzaldehyde. Catalysts such as citric acid in water (70–90% yield, 5–24 hours) or GO@Fe(ClO4)₃ nanocatalyst under solvent-free conditions (100°C, high atom efficiency) are effective . For regioselective formation of the (4E)-isomer, reaction conditions must exclude strong bases to prevent isomerization .

Q. How is the stereochemical configuration (E/Z) of the benzylidene group confirmed experimentally?

- Methodological Answer : The (4E)-configuration is confirmed via ¹H NMR coupling constants (e.g., J = 10 Hz for olefinic protons) and X-ray crystallography. For example, analogous structures like 4-(2-hydroxybenzylidene)-3-methyl-isoxazol-5(4H)-one show planar geometry with dihedral angles <5° between the isoxazolone and aryl rings .

Q. What spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- FT-IR : Peaks at ~1664 cm⁻¹ (C=O stretch) and ~1550 cm⁻¹ (C=N stretch) confirm the isoxazolone core .

- ¹H/¹³C NMR : Key signals include δ ~7.50 ppm (aryl protons), δ ~4.78 ppm (chloromethyl group), and δ ~170 ppm (carbonyl carbon) .

- Elemental Analysis : Used to validate purity (e.g., C: 49.60%, H: 3.00%, N: 7.03% for similar derivatives) .

Advanced Research Questions

Q. How do computational studies (e.g., DFT) elucidate reaction pathways and regioselectivity in isoxazolone synthesis?

- Methodological Answer : Density Functional Theory (DFT) calculations model intermediates and transition states. For example, the formation of 3-methyl-4-(thiophen-2-ylmethylene)isoxazol-5(4H)-one involves a keto-enol tautomerization step, with activation energies favoring the (Z)-isomer unless steric effects dominate . Solvent-free conditions reduce energy barriers, aligning with experimental yields .

Q. What strategies improve catalytic recyclability in green synthesis protocols?

- Methodological Answer : Magnetic nanocatalysts (e.g., Fe₃O₄@Si-(CH₂)₃-ChCl/Glu) enable easy separation via external magnets, achieving >90% recovery over 5 cycles. Catalytic efficiency is maintained due to stable nanoparticle dispersion and minimal leaching .

Q. How do structural modifications (e.g., substituents on the benzylidene ring) affect biological activity?

- Methodological Answer : Derivatives with electron-withdrawing groups (e.g., -Cl, -Br) exhibit enhanced antibacterial activity (MIC: 8–16 µg/mL against S. aureus). Fluorescent analogs (e.g., 4-(4-dimethylaminobenzylidene) derivatives) enable live-cell imaging, selectively staining early endosomes .

Q. What mechanisms explain contradictions in reported reaction yields for similar isoxazolones?

- Methodological Answer : Discrepancies arise from catalyst choice and solvent systems. For instance, sodium acetate in aqueous ethanol yields 85–92% products at room temperature, while ZnO@Fe₃O₄ under microwave irradiation reduces reaction times but may degrade thermally sensitive substituents .

Key Research Challenges

- Stereochemical Control : Competing (E/Z) isomerization during synthesis requires precise optimization of base strength and reaction time .

- Scalability : Gram-scale synthesis (e.g., 3-methyl-4-((4-methylthiazol-5-yl)methylene)isoxazol-5(4H)-one) demands robust catalysts to maintain yield .

- Mechanistic Ambiguities : Conflicting pathways (e.g., Knoevenagel vs. Michael addition) are resolved via ESI-MS(/MS) kinetic monitoring .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.